molecular formula C16H11ClN2O2 B14459235 3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one CAS No. 66156-02-3

3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one

Cat. No.: B14459235
CAS No.: 66156-02-3
M. Wt: 298.72 g/mol
InChI Key: XQXLCANYHJPASB-UHFFFAOYSA-N
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Description

3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with appropriate chlorinating agents and phenylacetyl chloride. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane or chloroform.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors that mediate cellular responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Phenylquinoxaline: A similar compound with a phenyl group at the 2-position.

    3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one: A related compound without the chloro substituent.

Uniqueness

3-(1-Chloro-2-oxo-2-phenylethyl)quinoxalin-2(1H)-one is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

CAS No.

66156-02-3

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

3-(1-chloro-2-oxo-2-phenylethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C16H11ClN2O2/c17-13(15(20)10-6-2-1-3-7-10)14-16(21)19-12-9-5-4-8-11(12)18-14/h1-9,13H,(H,19,21)

InChI Key

XQXLCANYHJPASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)Cl

Origin of Product

United States

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